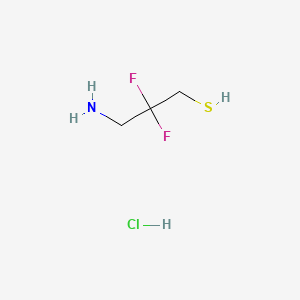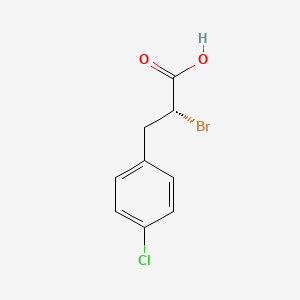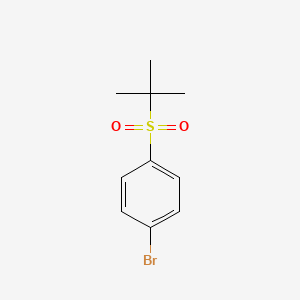![molecular formula C12H17Cl2N3 B13459464 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride CAS No. 2901106-39-4](/img/structure/B13459464.png)
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride is a chemical compound with the molecular formula C12H15N3. It is a derivative of benzimidazole and pyrrolidine, and it is often used in scientific research due to its unique chemical properties .
準備方法
The synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride typically involves the alkylation of azoles such as pyrazoles, imidazoles, and triazoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the compound in yields ranging from 16% to 65% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for higher yields and purity.
化学反応の分析
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride can be compared with other similar compounds, such as:
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride: This compound has a similar structure but differs in its methylation pattern.
1-[(pyrrolidin-2-yl)methyl]-1H-pyrazole dihydrochloride: This compound has a pyrazole ring instead of a benzimidazole ring.
特性
CAS番号 |
2901106-39-4 |
|---|---|
分子式 |
C12H17Cl2N3 |
分子量 |
274.19 g/mol |
IUPAC名 |
1-(pyrrolidin-2-ylmethyl)benzimidazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10;;/h1-2,5-6,9-10,13H,3-4,7-8H2;2*1H |
InChIキー |
GAWLFPJOLZEMLQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CN2C=NC3=CC=CC=C32.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)
![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)




![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)


